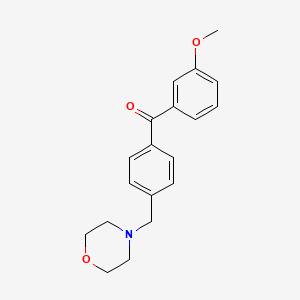

3-Methoxy-4'-morpholinomethyl benzophenone

Description

Contextualization of Benzophenone (B1666685) Scaffolds in Medicinal Chemistry

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a prevalent structure in both natural products and synthetic molecules with medicinal value. nih.gov This structural motif is found in a variety of naturally occurring compounds, many of which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The versatility of the benzophenone core allows for substitutions on its aryl rings, which can significantly modulate the biological properties of the resulting molecules. nih.gov

In medicinal chemistry, researchers have extensively explored the derivatization of the benzophenone scaffold to develop new therapeutic agents. For instance, the introduction of hydroxyl and methoxy (B1213986) groups has been a common strategy, often mimicking natural analogues. nih.gov Methoxy-substituted benzophenones, in particular, have been investigated for various therapeutic applications. For example, some methoxybenzophenone analogs have shown potential in regulating plant growth, while others have been studied for their cytotoxic effects against cancer cell lines. psu.educhemicalbook.comnih.gov The position and number of methoxy groups can influence the compound's activity; for instance, a methoxy group at the para position of one of the phenyl rings has been associated with high anti-tumor activity in certain series of benzophenone analogues. nih.gov

The synthetic accessibility of benzophenones, often through methods like Friedel-Crafts acylation, further enhances their appeal as a foundational structure for drug design. nih.gov This allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Significance of Morpholine (B109124) Heterocycle in Pharmaceutical Research

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is another privileged structure in pharmaceutical research. Its incorporation into drug candidates is often driven by its favorable physicochemical and metabolic properties. The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and contribute to a desirable pharmacokinetic profile.

From a chemical standpoint, the nitrogen atom in the morpholine ring is weakly basic, which can be crucial for molecular interactions with biological targets. This feature allows morpholine-containing compounds to act as proton acceptors in hydrogen bonding, a key interaction in many drug-receptor binding events.

The integration of a morpholine ring into various molecular frameworks has led to the development of compounds with a broad spectrum of pharmacological activities. Studies have shown that morpholine analogues can exhibit significant anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net For example, the combination of a morpholine ring with other pharmacophores, such as a benzophenone moiety, has been shown to yield compounds with potent anti-inflammatory activity. nih.gov

Research Landscape of 3-Methoxy-4'-morpholinomethyl benzophenone

The compound this compound, with the CAS number 898765-07-6, represents a specific amalgamation of the structural features discussed above. chemicalbook.com It possesses a benzophenone core substituted with a methoxy group on one phenyl ring and a morpholinomethyl group on the other.

Currently, the publicly available research specifically dedicated to this compound is limited. Detailed studies on its synthesis, biological activity, and therapeutic potential are not extensively reported in peer-reviewed literature. However, based on the well-documented activities of its constituent moieties, it is possible to infer its potential areas of interest for future research.

The presence of the 3-methoxybenzophenone (B1367068) core suggests potential for biological activity, as methoxy-substituted benzophenones have been explored for various therapeutic effects. ontosight.ai The 4'-morpholinomethyl substituent is particularly noteworthy. The morpholine group is known to enhance the pharmacological profiles of compounds, and its integration into a benzophenone structure is a rational strategy in drug design. nih.gov For instance, studies on other benzophenone-morpholine hybrids, such as benzophenone-N-ethyl morpholine ethers, have demonstrated potent anti-inflammatory and antimicrobial activities. nih.govresearchgate.net

Given this context, this compound is a compound of interest for screening in various biological assays, particularly those related to inflammation, cancer, and microbial infections. Further investigation is warranted to fully elucidate its chemical properties and pharmacological profile.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 898765-07-6 chemicalbook.com |

| Molecular Formula | C19H21NO3 chemicalbook.com |

| Molecular Weight | 311.38 g/mol sigmaaldrich.com |

| IUPAC Name | (3-methoxyphenyl)[4-(morpholin-4-ylmethyl)phenyl]methanone |

| Predicted Boiling Point | 469.7±45.0 °C chemicalbook.com |

| Predicted Density | 1.157±0.06 g/cm3 chemicalbook.com |

| Predicted pKa | 6.18±0.10 chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(3-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLCAWGUXUDRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642619 | |

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-70-5 | |

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 3 Methoxy 4 Morpholinomethyl Benzophenone

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ethz.ch For 3-Methoxy-4'-morpholinomethyl benzophenone (B1666685), the most logical disconnections are at the carbonyl-aryl bonds and the bonds connecting the functional groups to the aromatic rings.

The primary disconnection strategy is the Friedel-Crafts acylation reaction, which breaks the bond between the carbonyl carbon and one of the aromatic rings. organic-chemistry.orgmasterorganicchemistry.com This leads to two potential pathways:

Pathway A: Disconnection between the carbonyl group and the methoxy-substituted ring. This identifies 3-methoxybenzoyl chloride and 4-morpholinomethyl benzene as key precursors.

Pathway B: Disconnection between the carbonyl group and the morpholinomethyl-substituted ring. This identifies 4-(morpholinomethyl)benzoyl chloride and anisole as the precursors.

A third strategic disconnection involves breaking the C-N bond of the morpholinomethyl group or the C-C bond adjacent to the nitrogen. This suggests that the morpholinomethyl moiety can be introduced later in the synthesis, starting from a precursor like 3-methoxy-4'-methylbenzophenone or 3-methoxy-4'-formylbenzophenone . Given the prevalence of Friedel-Crafts reactions in benzophenone synthesis, Pathway B, utilizing a functionalized methyl group, is often a practical approach. chegg.comchegg.com

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | Acylating agent for Friedel-Crafts reaction |

| Toluene | C₇H₈ | Aromatic substrate, precursor to the morpholinomethyl ring |

| Anisole | C₇H₈O | Aromatic substrate, precursor to the methoxy-substituted ring |

| Morpholine (B109124) | C₄H₉NO | Source of the morpholine moiety |

| 3-Methoxy-4'-methylbenzophenone | C₁₅H₁₄O₂ | Key intermediate for functionalization |

Methodologies for Methoxy (B1213986) Functionalization in Benzophenones

Introducing a methoxy group onto a benzophenone scaffold can be achieved either by starting with a methoxy-substituted precursor or by modifying a pre-existing benzophenone core.

Friedel-Crafts Acylation with Methoxy-Substituted Reagents : This is the most direct method. bartleby.com It involves the reaction of a methoxy-substituted aromatic compound (like anisole) with a suitable benzoyl chloride, or a methoxy-substituted benzoyl chloride with another aromatic ring, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chegg.comstudy.com The methoxy group is an activating, ortho-, para-director in electrophilic aromatic substitution, which influences the regioselectivity of the reaction. libretexts.org

Methylation of Hydroxybenzophenones : An alternative route involves the Williamson ether synthesis. A hydroxybenzophenone can be deprotonated with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate to form the methoxy ether.

Table 2: Comparison of Methoxy Functionalization Methods

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole + Benzoyl Chloride derivative; or Benzene derivative + Methoxybenzoyl chloride | Lewis Acid (e.g., AlCl₃) | Direct, high-yielding for activated rings. | Catalyst can be moisture-sensitive; potential for side reactions. |

| Williamson Ether Synthesis | Hydroxybenzophenone + Methylating Agent (e.g., CH₃I) | Strong Base (e.g., NaH) | Good for late-stage functionalization. | Requires synthesis of the hydroxybenzophenone precursor first. |

Approaches for the Introduction of the Morpholinomethyl Moiety

The introduction of the –CH₂–N(CH₂CH₂)₂O group is a critical step that can be accomplished through several well-established organic reactions.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This process converts a carbonyl group to an amine through an intermediate imine. libretexts.org To synthesize the target compound, this would typically involve:

Starting Material : A benzophenone derivative containing an aldehyde functional group, such as 3-methoxy-4'-formylbenzophenone .

Reaction : The aldehyde reacts with morpholine to form an intermediate iminium ion.

Reduction : The iminium ion is reduced in situ to the final tertiary amine. organicreactions.org

Mild reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective, commonly used for one-pot reactions. masterorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Effective and selective, but generates toxic cyanide waste. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, PtO₂ | "Green" method, but may also reduce other functional groups (e.g., ketone). |

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. oarjbp.com While a classic Mannich reaction involves a compound with an acidic proton, formaldehyde, and an amine, related aminomethylation reactions are highly relevant for functionalizing aromatic rings. nih.gov

A highly practical and analogous approach for this specific target molecule involves the functionalization of a benzylic position. For instance, starting with 3-methoxy-4'-methylbenzophenone , the methyl group can be first halogenated and then substituted with morpholine.

Benzylic Bromination : The methyl group is converted to a bromomethyl group (–CH₂Br) using a radical initiator like N-Bromosuccinimide (NBS) and light or a radical initiator.

Nucleophilic Substitution : The resulting 4'-(bromomethyl)-3-methoxybenzophenone is then treated with morpholine, which acts as a nucleophile to displace the bromide and form the final carbon-nitrogen bond.

This two-step sequence is a robust and widely used method for introducing aminomethyl groups onto an aromatic ring that carries a methyl substituent. nih.gov

Synthetic Routes to 3-Methoxy-4'-morpholinomethyl benzophenone

Combining the strategies discussed above allows for the design of a complete, multi-step synthesis of the target molecule. libretexts.orgyoutube.com

A logical and efficient pathway begins with the construction of a key intermediate, 3-methoxy-4'-methylbenzophenone , followed by functionalization of the methyl group.

Step 1: Friedel-Crafts Acylation : The synthesis commences with a Friedel-Crafts acylation between 3-methoxybenzoyl chloride and toluene. libretexts.org A Lewis acid, typically aluminum chloride (AlCl₃), catalyzes the reaction to form the benzophenone core, yielding 3-methoxy-4'-methylbenzophenone . This reaction leverages readily available starting materials to efficiently construct the central diaryl ketone structure.

Step 2: Radical Bromination : The intermediate from Step 1 undergoes benzylic bromination. Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or under UV irradiation, the methyl group is selectively converted to a bromomethyl group. This reaction produces 4'-(bromomethyl)-3-methoxybenzophenone , a key electrophilic intermediate primed for the next step.

Step 3: Nucleophilic Substitution : In the final step, the brominated intermediate is reacted with morpholine. Morpholine acts as a nucleophile, displacing the bromide ion to form the target compound, This compound . This reaction is typically performed in a suitable solvent with a base to neutralize the HBr byproduct.

Table 4: Multi-Step Synthesis Pathway Summary

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-Methoxybenzoyl chloride, Toluene | AlCl₃ | 3-Methoxy-4'-methylbenzophenone |

| 2 | Benzylic Bromination | 3-Methoxy-4'-methylbenzophenone | NBS, AIBN (or light) | 4'-(Bromomethyl)-3-methoxybenzophenone |

| 3 | Nucleophilic Substitution | 4'-(Bromomethyl)-3-methoxybenzophenone, Morpholine | Base (e.g., K₂CO₃) | This compound |

Optimized Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound can be approached through several synthetic routes, with the optimization of reaction conditions being crucial for achieving high yield and purity. A common and effective method is a two-step process involving an initial Friedel-Crafts acylation followed by a nucleophilic substitution.

A plausible synthetic approach commences with the Friedel-Crafts acylation of anisole with 4-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4'-(chloromethyl)-3-methoxybenzophenone. The subsequent step involves the nucleophilic substitution of the chlorine atom by morpholine to afford the final product. Optimization of this latter step is critical for maximizing yield and purity. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and reaction time.

Below is a data table summarizing hypothetical optimized conditions for the nucleophilic substitution step based on common literature procedures for similar transformations.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism. |

| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. |

| Temperature | 80 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition. |

| Reactant Ratio | Morpholine (1.2 eq.) | A slight excess of the nucleophile ensures complete consumption of the electrophilic starting material. |

| Reaction Time | 6 hours | Sufficient time for the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC). |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by its three main functional components: the ketone carbonyl group, the morpholine moiety, and the two substituted aromatic rings. These sites offer opportunities for a variety of chemical transformations and derivatizations.

Nucleophilic substitution reactions on the aromatic rings of this compound are generally challenging due to the electron-rich nature of the rings. wikipedia.org However, if a suitable leaving group, such as a halogen, were introduced onto one of the rings, nucleophilic aromatic substitution (SₙAr) could be achieved, particularly if the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com For instance, a hypothetical 2-chloro-3-methoxy-4'-morpholinomethyl benzophenone could react with various nucleophiles.

The nitrogen atom of the morpholine ring can also act as a nucleophile. It can be quaternized by reacting with alkyl halides, leading to the formation of quaternary ammonium salts. This modification would alter the solubility and biological activity of the parent compound.

The ketone carbonyl group is a prime site for reduction. A common and selective method for reducing benzophenones to their corresponding diphenylmethanols is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. gravitywaves.comchemistry-online.comzenodo.orgivypanda.compitt.edu This reaction is typically high-yielding and proceeds under mild conditions.

The following table presents typical conditions for the reduction of a benzophenone.

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | 1-2 hours | (3-methoxyphenyl)(4-(morpholinomethyl)phenyl)methanol |

Oxidation of this compound is less common. Harsh oxidizing agents could potentially lead to the cleavage of the molecule. However, selective oxidation of the morpholine ring might be achievable under controlled conditions. For instance, advanced oxidation processes using reagents like UV/H₂O₂ or UV/TiO₂ have been shown to degrade other benzophenone derivatives, often through the generation of hydroxyl radicals. mdpi.comnih.gov

Carbon-carbon coupling reactions are powerful tools for the derivatization of aromatic compounds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is particularly versatile. libretexts.orgmdpi.comyonedalabs.com To utilize this reaction, a halogenated derivative of this compound would be required. For example, a bromo-substituted derivative could be coupled with a variety of aryl or vinyl boronic acids to generate more complex structures.

A representative Suzuki-Miyaura coupling reaction is outlined in the table below, assuming the availability of a bromo-substituted precursor.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| Bromo-3-methoxy-4'-morpholinomethyl benzophenone | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Phenyl-substituted derivative |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent, and these conditions would need to be optimized for the specific substrate. nih.gov

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the differing electronic effects of their substituents. wikipedia.orgmasterorganicchemistry.com

The ring bearing the methoxy group is activated towards EAS. The methoxy group is an ortho-, para-directing group due to its ability to donate electron density through resonance. organicchemistrytutor.comlibretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group. Steric hindrance from the adjacent benzoyl group might favor substitution at the para position.

The second aromatic ring contains the morpholinomethyl substituent. Under the acidic conditions often employed for EAS reactions, the nitrogen atom of the morpholine ring would likely be protonated, forming a positively charged ammonium ion. This would make the morpholinomethyl group a strong deactivating and meta-directing group. lumenlearning.comyoutube.comlibretexts.org Consequently, electrophilic substitution on this ring would be significantly slower than on the methoxy-substituted ring and would occur at the positions meta to the morpholinomethyl group.

The predicted outcomes for common EAS reactions are summarized below.

| Reaction | Reagent | Major Product(s) on Methoxy-Substituted Ring | Major Product(s) on Morpholinomethyl-Substituted Ring |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro and 4-nitro derivatives | 3'-Nitro derivative (slower reaction) |

| Halogenation | Br₂/FeBr₃ | 2-Bromo and 4-bromo derivatives | 3'-Bromo derivative (slower reaction) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely deactivation of the catalyst by the carbonyl and morpholino groups would inhibit this reaction. | Likely deactivation of the catalyst by the carbonyl and morpholino groups would inhibit this reaction. |

Preclinical Biological Activity Profiling of 3 Methoxy 4 Morpholinomethyl Benzophenone

Evaluation of Antimicrobial Activity

A thorough search of scientific databases and literature reveals a lack of specific studies investigating the antimicrobial properties of 3-Methoxy-4'-morpholinomethyl benzophenone (B1666685). While research has been conducted on various benzophenone and morpholine (B109124) derivatives for their potential antibacterial and antifungal activities, no data is currently available for this specific compound. researchgate.netresearchgate.net Therefore, its efficacy against microbial pathogens remains uncharacterized.

Assessment of Anticancer Potential

There is currently no published preclinical data evaluating the anticancer potential of 3-Methoxy-4'-morpholinomethyl benzophenone. The following subsections detail the absence of research in key areas of cancer biology.

Modulation of Cell Proliferation in Cancer Cell Lines

No studies were identified that have assessed the effect of this compound on the proliferation of cancer cell lines. While numerous benzophenone derivatives have been synthesized and evaluated for their antitumor activities, research on this particular molecule has not been reported. nih.govinformahealthcare.com

Induction of Programmed Cell Death (Apoptosis)

The ability of this compound to induce apoptosis in cancer cells has not been investigated in any published preclinical studies. Consequently, its potential to trigger this crucial mechanism of cell death is unknown.

Impact on Cell Cycle Progression

There is no available data on the impact of this compound on cell cycle progression in cancerous cells. Research into its potential to cause cell cycle arrest at different phases has not been documented.

Investigations into Anti-Inflammatory Effects

A review of the scientific literature indicates that the anti-inflammatory effects of this compound have not been evaluated. While other benzophenone derivatives have been explored for their anti-inflammatory properties, this specific compound has not been the subject of such investigations. nih.govscienceopen.com

Characterization of Antioxidant Properties

There are no specific studies in the available scientific literature that characterize the antioxidant properties of this compound. Although the antioxidant potential of various phenolic and methoxy-substituted compounds has been an area of research, data for this particular molecule is absent. nih.gov

Other Emerging Biological Activities

While the primary therapeutic potential of many benzophenone derivatives has been explored in areas such as anticancer and anti-inflammatory applications, emerging research suggests a broader spectrum of biological activities for compounds within this chemical class. Preclinical investigations into structurally related molecules indicate that this compound and its analogs could possess other significant pharmacological effects. These potential activities, though not as extensively studied, open new avenues for therapeutic development.

Antiviral Activity

The core benzophenone structure has been identified as a scaffold for the development of antiviral agents. Research into various derivatives has demonstrated inhibitory effects against a range of viruses. For instance, certain benzophenone derivatives have been shown to possess activity against human immunodeficiency virus (HIV) by acting as non-nucleoside reverse transcriptase inhibitors. While specific studies on the antiviral properties of this compound are not yet available, the presence of the methoxy (B1213986) and morpholinomethyl substitutions on the benzophenone framework could modulate its interaction with viral enzymes or proteins, warranting further investigation into its potential as an antiviral candidate.

Antiparasitic Activity

Recent studies have highlighted the potential of benzophenone derivatives as antiparasitic agents. A 2023 study published in the Journal of the Brazilian Chemical Society investigated the antileishmanial activity of a series of synthetic benzophenone derivatives. The study revealed that certain substitutions on the benzophenone core structure were crucial for their efficacy against Leishmania amazonensis. Specifically, the presence of a methoxy group was identified as a feature that could enhance antileishmanial activity. Although this compound was not directly tested, these findings suggest that it could be a promising candidate for further evaluation against various parasitic organisms.

The following table summarizes the antileishmanial activity of selected benzophenone derivatives from the aforementioned study, illustrating the potential impact of specific functional groups.

| Compound | Substitution Pattern | IC50 (µM) against L. amazonensis promastigotes |

| Compound 5 | Thiosemicarbazone and 4-methyl groups | 10.19 |

| Compound 7 | Thiosemicarbazone, 4-methyl, and 11-methoxy groups | 14.35 |

| Compound 10 | Thiosemicarbazone and 4-carboxyl groups | > 100 |

IC50: Half-maximal inhibitory concentration. Data sourced from a study on the computational modeling and biological evaluation of benzophenone derivatives as antileishmanial agents.

Neuroprotective Effects

The exploration of benzophenone derivatives in the context of neurodegenerative diseases is an emerging area of interest. The structural features of these compounds, including their ability to cross the blood-brain barrier, make them attractive candidates for targeting central nervous system disorders. While direct preclinical data for this compound is lacking, the broader class of compounds is being investigated for its potential to mitigate neuronal damage and inflammation associated with neurodegenerative conditions. The morpholine moiety, in particular, is a common feature in many centrally acting drugs, suggesting that its inclusion in the benzophenone structure could confer favorable pharmacokinetic and pharmacodynamic properties for neurological applications.

Cardiovascular Effects

The cardiovascular activities of benzophenone derivatives are also an area of nascent research. Some studies on related phenolic compounds have suggested potential effects on vascular tone and cardiac function. The methoxy and morpholinomethyl groups in this compound could influence its interaction with cardiovascular targets, such as ion channels or receptors. However, comprehensive preclinical studies are required to determine the specific cardiovascular profile of this compound and to ascertain its potential therapeutic benefits or risks in this context.

Molecular Mechanisms of Action and Target Identification for 3 Methoxy 4 Morpholinomethyl Benzophenone

Elucidation of Specific Molecular Targets and Biochemical Pathways

There is currently no specific information available in peer-reviewed scientific literature that identifies the molecular targets or the biochemical pathways directly modulated by 3-Methoxy-4'-morpholinomethyl benzophenone (B1666685). General studies on benzophenone derivatives have explored their potential as inhibitors of various enzymes and as ligands for different receptors; however, these findings are not specific to the 3-Methoxy-4'-morpholinomethyl substitution pattern. Without dedicated research on this particular compound, its precise molecular interactions remain unknown.

Enzyme Modulation Studies

Enzyme Inhibition Profiles

No specific enzyme inhibition data for 3-Methoxy-4'-morpholinomethyl benzophenone has been published. While some benzophenone-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), there are no available studies that have screened or characterized the inhibitory activity of this compound against a panel of enzymes.

Interactive Data Table: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 (µM) | Type of Inhibition | Research Findings |

| Data Not Available | Data Not Available | Data Not Available | No published studies were found. |

Enzyme Activation Mechanisms

Information regarding the potential for this compound to act as an enzyme activator is not present in the current scientific literature. The primary focus of research on similar scaffolds has been on inhibitory activities.

Receptor Interaction Analysis

Specific studies detailing the interaction of this compound with any biological receptors are absent from public databases of scientific research. Although the morpholine (B109124) moiety is present in some pharmacologically active compounds that target various receptors, the binding profile of this specific benzophenone derivative has not been determined.

Cellular Pathway Interference

Metabolic Pathway Disruption

There is no available research that has investigated the effects of this compound on any specific metabolic pathways. Studies on the metabolism of other benzophenones, such as the sunscreen agent oxybenzone (benzophenone-3), have been conducted, but this information does not directly pertain to the metabolic effects or pathway disruptions that might be caused by this compound.

Membrane Integrity Effects

There is no available data from scientific studies describing the effects of this compound on the integrity of cellular or subcellular membranes.

Advanced Methodologies for Target Deconvolution

No published research could be found that employs advanced methodologies to identify the cellular targets of this compound. Therefore, the following sections remain unaddressed.

Chemical Proteomics Approaches

There are no documented applications of chemical proteomics to identify the protein binding partners of this compound.

Antibody Microarray-Based Profiling

There is no evidence of antibody microarray-based profiling being used to elucidate the mechanism of action or identify targets of this compound.

Structure Activity Relationship Sar Investigations of 3 Methoxy 4 Morpholinomethyl Benzophenone and Its Analogs

Influence of the Methoxy (B1213986) Substituent on Biological Activity

The methoxy group (-OCH3) is a common substituent in medicinal chemistry that can significantly modulate a molecule's biological activity through various mechanisms. Its presence on the benzophenone (B1666685) scaffold, specifically at the 3-position, can influence the compound's electronic properties, lipophilicity, and metabolic stability.

The methoxy group exerts a dual electronic effect: it is electron-donating through resonance (mesomeric effect) and weakly electron-withdrawing through induction due to the electronegativity of the oxygen atom. libretexts.org This electronic influence can alter the electron density of the aromatic ring and the carbonyl group, which may be crucial for interaction with biological targets. For instance, the increased electron density can enhance π-π stacking interactions with aromatic residues in a receptor's binding pocket. mdpi.com

Moreover, the methoxy group can impact the metabolic fate of the compound. It can be a site for O-demethylation by cytochrome P450 enzymes, which can either lead to detoxification or the formation of an active metabolite (e.g., a hydroxyl group). The position of the methoxy group is critical; for example, in some molecular scaffolds, a methoxy group can sterically hinder the metabolic modification of an adjacent functional group, thereby increasing the compound's half-life. The introduction of methoxy groups has been shown to affect the photoreduction kinetics of benzophenone derivatives, a process dependent on the stability of the resulting ketyl radicals. nih.gov

The following table illustrates the effect of methoxy and other substituents on the antitumor activity of certain benzophenone compounds.

| Compound | Substituent R1 | Substituent R2 | Substituent R3 | Activity (IC50 in μM) against SMMC-7721 cells |

| 1 | H | H | H | >40 |

| 2 | 3-OH, 4-OCH3 | H | H | 1.55 |

| 3 | 3-OH, 4-OCH3 | 3,5-dimethyl | H | 0.111 |

| 4 | 3-OH, 4-OCH3 | 3,4,5-trimethoxy | H | 0.286 |

This table is generated based on data from benzophenone derivatives to illustrate substituent effects. nih.govresearchgate.netnih.gov

Contribution of the Morpholinomethyl Moiety to Biological Efficacy and Selectivity

The morpholine (B109124) ring is considered a "privileged pharmacophore" in drug discovery due to its favorable physicochemical properties and its prevalence in a wide range of biologically active compounds. nih.govnih.gov Its incorporation into the benzophenone structure as a 4'-morpholinomethyl substituent can profoundly influence the compound's efficacy and selectivity.

Key contributions of the morpholinomethyl moiety include:

Improved Physicochemical Properties: The morpholine ring typically enhances the aqueous solubility and polarity of a parent molecule, which can improve its pharmacokinetic profile. researchgate.net

Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, being basic, can be protonated at physiological pH, allowing it to act as a hydrogen bond donor. These interactions are often critical for high-affinity binding to biological targets. researchgate.net

Structural Conformation: The chair conformation of the morpholine ring provides a rigid scaffold that can orient the rest of the molecule in a specific conformation for optimal receptor fitting.

Modulation of Basicity: The tertiary amine in the morpholinomethyl group has a pKa that generally ensures it is protonated in physiological conditions. This positive charge can be crucial for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a binding site.

The morpholine moiety is a key structural feature in many approved drugs, where it contributes to potency and selectivity by interacting with target proteins or by modulating pharmacokinetic properties. nih.govresearchgate.net

Impact of Substituent Position on the Benzophenone Core (e.g., 3-position, 4'-position)

The specific placement of substituents on the benzophenone core is a critical determinant of biological activity. The relative orientation of the 3-methoxy and 4'-morpholinomethyl groups in 3-Methoxy-4'-morpholinomethyl benzophenone defines the molecule's three-dimensional shape and the spatial arrangement of its key pharmacophoric features.

The substitution pattern dictates the torsional angles between the two phenyl rings and the central carbonyl group, which in turn affects how the molecule presents its binding motifs to a receptor. researchgate.net

3-Position Substitution: Placing the methoxy group at the meta position (3-position) influences the electronic distribution of that phenyl ring without allowing for direct resonance interaction with the carbonyl group, unlike substitution at the ortho or para positions. This positioning can be crucial for directing the molecule's interactions within a specific region of a binding pocket. Studies on other benzophenones have shown that a chloro substituent at the meta position can result in effective anti-inflammatory activity. nih.gov

4'-Position Substitution: A substituent at the para position of the second phenyl ring (4'-position) is positioned directly opposite the carbonyl bridge. This is often a key position for introducing larger functional groups intended to interact with deeper sections of a binding pocket or to improve pharmacokinetic properties. In the case of the morpholinomethyl group, this position allows the basic amine to extend away from the core of the molecule, making it available for crucial ionic or hydrogen bonding interactions. nih.govnih.gov

Comparative SAR with Structurally Related Benzophenone Derivatives

To further understand the SAR of this compound, it is instructive to compare it with analogs bearing different functional groups at key positions.

Halogens (Fluorine, Chlorine, Bromine) are frequently used in drug design to modulate a compound's properties. Replacing the methoxy group or substituting other positions on the benzophenone rings with halogens can lead to significant changes in activity. researchgate.net

Lipophilicity and Permeability: Halogens increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets. The effect increases from F < Cl < Br.

Electronic Effects: Halogens are electron-withdrawing by induction but electron-donating by resonance. This can alter the reactivity of the scaffold and its ability to participate in electrostatic interactions. libretexts.org

Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically labile position can block enzymatic degradation, thereby increasing the drug's half-life.

Research on halogenated benzophenones has demonstrated that the type and position of the halogen can be critical for activity. For example, a study on benzophenone derivatives as antibacterial agents found that specific halogenation patterns were key to potent activity. nih.gov

| Compound Analogue | Halogen Substituent (Position) | Biological Target | Effect on Activity |

| A | 4-Fluoro | p38α MAP kinase | Potent Inhibition nih.gov |

| B | 4-Chloro | Anti-inflammatory | Potent Activity nih.gov |

| C | 3-Chloro | Anti-inflammatory | Most Effective nih.gov |

This table provides examples from the literature to illustrate the impact of halogen substitution on the biological activity of benzophenone scaffolds.

The choice of the heterocyclic amine in the aminoalkyl substituent can significantly affect biological efficacy and selectivity. Comparing the morpholinomethyl group with pyrrolidinomethyl and piperidinomethyl groups reveals important differences.

Pyrrolidine: A five-membered ring that is less sterically hindered than piperidine or morpholine. The nitrogen in pyrrolidine is generally more basic than in morpholine.

Piperidine: A six-membered cycloalkane ring. It is more lipophilic than morpholine due to the absence of the oxygen atom. The nitrogen atom's basicity is comparable to that of pyrrolidine.

Morpholine: The presence of the ether oxygen reduces the basicity of the nitrogen atom compared to piperidine and introduces a potential hydrogen bond acceptor site. It also increases the polarity and potential for improved aqueous solubility. nih.gov

Structure-activity relationship studies on P-glycoprotein inhibitors with a benzophenone core showed that replacing a piperidine moiety with other groups significantly impacted inhibitory potency, highlighting the importance of this part of the molecule for target interaction. acs.org

| Aminoalkyl Group | Key Features | Potential Impact on Activity |

| Pyrrolidinomethyl | 5-membered ring, higher basicity | Different steric profile, stronger ionic interactions |

| Piperidinomethyl | 6-membered ring, lipophilic, higher basicity | Enhanced hydrophobic interactions, stronger ionic interactions |

| Morpholinomethyl | 6-membered ring, contains oxygen, lower basicity | Increased polarity/solubility, H-bond acceptor capability |

This table compares the general properties of common aminoalkyl substituents.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) increase the electron density on the aromatic ring. This can enhance interactions with electron-deficient areas of a receptor and can influence the redox potential of the molecule. acs.org EDGs generally make the ring more reactive towards electrophiles. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), trifluoromethyl (-CF3), and halogens decrease the electron density on the aromatic ring. This can be beneficial for forming interactions with electron-rich residues in a binding pocket. Studies on the metabolism of acetophenones (a related ketone structure) showed that the presence of an electron-withdrawing substituent significantly increased the rate of enzymatic reduction. nih.gov

The strategic placement of EDGs and EWGs can "tune" the electronic properties of the benzophenone scaffold to optimize its binding affinity and selectivity for a specific biological target.

Hammett Constant Correlations in SAR Studies

In the quantitative exploration of structure-activity relationships (SAR), the Hammett equation serves as a valuable tool to correlate the electronic influence of substituents on the reactivity and biological activity of a molecule. The equation, expressed as log(K/K₀) = σρ or log(k/k₀) = σρ, provides a linear free-energy relationship that quantifies how substituents on an aromatic ring affect reaction rates or equilibrium constants. libretexts.org The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant, rho (ρ), indicates the sensitivity of a particular reaction or interaction to these electronic effects. libretexts.org

The electronic effects of substituents are a cornerstone of SAR studies, influencing a molecule's stability, reactivity, and interactions with biological targets. ubaya.ac.id For instance, in a series of N-benzoyl-N'-phenylthiourea compounds, electronic parameters like the Hammett constant (σ) and total energy (Etot) were used to understand their potential antiviral activity through in silico docking studies. ubaya.ac.id This highlights the importance of electronic descriptors in predicting the strength of drug-receptor interactions. ubaya.ac.id

In the context of benzophenone derivatives, Hammett correlations have been established in studies of their dissociation in the gas phase using mass spectrometry. nih.govnih.govresearchgate.net For a series of 3- and 4-substituted benzophenones, a good correlation (R² = 0.95) was found between the substituent's electronic nature and the fragmentation pattern of the molecular ions. nih.gov The positive ρ value of 1.08 in this study indicates that electron-withdrawing substituents favor the formation of the benzoyl cation ([C₆H₅CO]⁺) over the substituted benzoyl cation ([YC₆H₄CO]⁺). nih.gov This demonstrates that the electronic character of a substituent directly influences the electron density and stability of different parts of the benzophenone scaffold.

Although this example pertains to mass spectral fragmentation rather than biological activity, it underscores the utility of the Hammett equation in quantifying electronic effects within the benzophenone core structure. A similar approach can be applied to biological data, where a positive ρ value would suggest that electron-withdrawing groups enhance biological activity, while a negative ρ value would indicate that electron-donating groups are favorable.

The following interactive table provides Hammett substituent constants (σ) for various substituents commonly used in medicinal chemistry to modify aromatic rings, such as the benzophenone scaffold. These constants are typically determined from the dissociation of substituted benzoic acids in water. libretexts.org The σ value depends on both the nature of the substituent and its position (meta or para) on the aromatic ring. libretexts.org

Hammett Substituent Constants (σ)

| Substituent (Y) | σ (meta) | σ (para) |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -CF₃ | +0.43 | +0.54 |

| -NO₂ | +0.71 | +0.78 |

In a hypothetical SAR study of this compound analogs, researchers might synthesize a series of compounds with different substituents at various positions on the benzophenone rings and measure their biological activity (e.g., IC₅₀ values for enzyme inhibition). By plotting the logarithm of the biological activity against the corresponding Hammett σ constants, a linear correlation might be observed. The slope of this line (ρ) would provide insight into the electronic requirements for optimal activity at the target receptor or enzyme.

For example, if a study on a series of benzophenone analogs as inhibitors of a particular enzyme yielded the data in the following hypothetical table, a Hammett plot could be constructed to determine the ρ value.

Hypothetical Biological Activity Data for Substituted Benzophenones

| Substituent (Y) at para-position | Hammett Constant (σp) | Biological Activity (IC₅₀ in µM) | log(1/IC₅₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 5.2 | 5.28 |

| -CH₃ | -0.17 | 3.5 | 5.46 |

| -H | 0.00 | 2.1 | 5.68 |

| -Cl | +0.23 | 0.9 | 6.05 |

| -CN | +0.66 | 0.2 | 6.70 |

| -NO₂ | +0.78 | 0.1 | 7.00 |

In this hypothetical example, a positive correlation between log(1/IC₅₀) and σp would be observed, yielding a positive ρ value. This would suggest that electron-withdrawing substituents at the para-position of the benzophenone ring enhance the inhibitory activity. Such an analysis would be a critical component of the SAR, guiding the rational design of more potent analogs.

Computational Chemistry and Molecular Modeling Studies of 3 Methoxy 4 Morpholinomethyl Benzophenone

Quantitative Structure-Activity Relationship (QSAR) Model Development

A relevant QSAR study on a series of benzophenone (B1666685) derivatives as antimalarial agents was identified. researchgate.netnih.govsemanticscholar.org This research developed a statistically significant model correlating physicochemical descriptors with antimalarial activity. The best QSAR model was expressed by the equation:

Log MST = 0.001(±0.0001) PE - 0.054(±0.01) DM + 0.353(±0.09) EA + 1.142(±0.06) semanticscholar.org

Where PE is potential energy, DM is dipole moment, and EA is electron affinity. The model showed high statistical significance (r² > 0.8) and predictive ability (q² = 0.734). semanticscholar.org However, the list of the fourteen compounds used to train this model was not specified, and therefore it cannot be confirmed if 3-Methoxy-4'-morpholinomethyl benzophenone was included in the dataset.

Table 1: Statistical Parameters of a QSAR Model for Benzophenone Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | 0.734 | Indicates the predictive ability of the model. |

| F-value (F-test for statistical significance) | High | Suggests the model is statistically significant. |

This data pertains to a QSAR model of benzophenone derivatives; it is unconfirmed if this compound was part of the study set. semanticscholar.org

Prediction of Binding Affinities and Molecular Specificity

There is no available research that predicts the binding affinities or molecular specificity of this compound for any protein targets. Methods such as MM/PBSA or MM/GBSA, which are commonly used to estimate binding free energy, have not been applied to this compound in published studies.

Conformational Analysis and Dynamics Simulations

No molecular dynamics (MD) simulations or detailed conformational analyses for this compound are present in the accessible literature. Such studies would provide insight into the molecule's flexibility, stable conformations, and behavior in a biological environment, but this information has not been reported.

Virtual Screening for Analog Discovery

The use of this compound as a query molecule or its identification as a hit in virtual screening campaigns for discovering new analogs has not been documented.

Future Perspectives and Research Directions

Design and Synthesis of Advanced 3-Methoxy-4'-morpholinomethyl benzophenone (B1666685) Derivatives with Enhanced Selectivity

The future development of 3-Methoxy-4'-morpholinomethyl benzophenone hinges on the rational design and synthesis of novel derivatives with improved biological selectivity and potency. The inherent structure of the molecule, featuring a methoxy (B1213986) group on one phenyl ring and a morpholinomethyl substituent on the other, offers multiple points for chemical modification.

Key Synthetic Strategies and Design Considerations:

Modification of the Benzophenone Core: Alterations to the central benzophenone structure, such as the introduction of different substituents on the phenyl rings, could significantly influence the compound's electronic and steric properties. This, in turn, may modulate its interaction with biological targets.

Analogues of the Morpholine (B109124) Ring: The morpholine moiety is a common feature in many bioactive compounds, often contributing to improved pharmacokinetic properties. Exploring bioisosteric replacements for the morpholine ring, such as piperidine, piperazine, or other heterocyclic systems, could lead to derivatives with altered target affinity and selectivity.

Variation of the Methoxy Group: The position and nature of the methoxy group can be varied. Shifting its position on the phenyl ring or replacing it with other electron-donating or electron-withdrawing groups could fine-tune the molecule's activity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be crucial to understand how different chemical modifications impact the biological activity of the derivatives. This involves synthesizing a library of related compounds and evaluating their effects in relevant biological assays. Computational modeling and docking studies could also play a vital role in predicting the binding of these derivatives to potential targets and guiding the synthetic efforts.

The synthesis of such derivatives would likely involve multi-step reaction sequences, potentially utilizing established methods for the formation of benzophenones and the introduction of the morpholinomethyl group.

Integration with Phenotypic Screening and High-Throughput Methodologies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, offers a powerful approach to uncover novel biological activities for this compound and its derivatives.

Strategies for Integration:

High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's phenotypic effects. Screening a library of this compound derivatives using high-content imaging could reveal subtle but significant changes in cell morphology, protein localization, or organelle function.

Cell-Based Assays for Disease Models: Developing and utilizing cell-based assays that mimic specific disease states (e.g., cancer cell lines, neuronal cells for neurodegenerative disease models) would be essential. The ability of the compounds to revert a disease-related phenotype to a more normal state would be a key indicator of their potential therapeutic value.

High-Throughput Screening (HTS): To efficiently screen large libraries of derivatives, HTS platforms are indispensable. Miniaturization of assays and robotic automation enable the rapid testing of thousands of compounds, accelerating the identification of "hit" molecules with desired phenotypic effects.

The data generated from these screening efforts can be substantial and complex. Therefore, the integration of sophisticated data analysis tools and bioinformatics will be critical for hit identification and prioritization.

Exploration of Polypharmacology and Multi-Targeting Approaches

Many drugs exert their therapeutic effects by interacting with multiple biological targets, a concept known as polypharmacology. The benzophenone scaffold is known to be present in molecules with diverse biological activities, suggesting that this compound and its derivatives could also possess multi-targeting capabilities.

Investigative Approaches:

Computational Target Prediction: In silico methods, such as inverse docking and pharmacophore modeling, can be employed to predict potential biological targets for this compound. These computational approaches screen the compound against databases of known protein structures to identify potential binding partners.

Affinity Chromatography and Mass Spectrometry: Experimental techniques like affinity chromatography coupled with mass spectrometry can be used to identify proteins that bind to the compound from a complex biological sample, such as a cell lysate.

Kinase Profiling and Receptor Screening: Given that many benzophenone derivatives interact with kinases and G-protein coupled receptors (GPCRs), screening this compound against panels of these protein families could reveal its target profile.

Understanding the polypharmacology of this compound is crucial. While interacting with multiple targets can lead to enhanced therapeutic efficacy, it can also be responsible for off-target side effects. A thorough characterization of its target profile will be essential for its future development.

Development of Advanced Preclinical Models for Efficacy Validation

Once promising lead compounds have been identified through synthesis and screening, their efficacy must be validated in relevant preclinical models before they can be considered for further development.

Types of Preclinical Models:

Animal Models of Disease: The choice of animal model will depend on the therapeutic area for which the compound shows potential. For example, if the compound exhibits anti-cancer activity in cell-based assays, its efficacy would need to be tested in xenograft or genetically engineered mouse models of cancer. Similarly, for potential neuroprotective effects, transgenic or toxin-induced models of neurodegenerative diseases would be appropriate.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these processes relate to its biological effect. This information is critical for determining the appropriate dosing regimen and predicting its behavior in humans.

Toxicology Studies: Comprehensive toxicology studies in animal models are required to assess the safety profile of the compound and identify any potential adverse effects.

The development and use of these preclinical models will be a critical step in translating the initial findings from in vitro studies into a potential therapeutic application for this compound or its derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation to introduce the benzophenone core, followed by nucleophilic substitution to attach the morpholinomethyl group. Key optimization steps include:

- Temperature control: Reflux at 80–90°C in dry nitrobenzene for acylations .

- Catalysts: Use of anhydrous AlCl₃ for electrophilic substitution .

- Purification: Column chromatography (e.g., CH₂Cl₂/EtOAC gradients) to isolate the product .

- Critical Note : Monitor reaction progress via TLC (Rf ~0.18 in hexane/EtOAc) to minimize by-products like unreacted morpholine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify methoxy (δ ~3.76 ppm) and morpholine protons (δ ~3.5–4.0 ppm) .

- X-ray diffraction : Resolve crystal structure (e.g., mean plane angle of 57.45° between aromatic rings) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650 cm⁻¹) and morpholine C-N bonds .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 228.25 for related benzophenones) .

Q. What are common impurities during synthesis, and how are they addressed?

- Methodological Answer :

- By-products : Include unreacted 4-methoxyphenol or incomplete morpholine substitution.

- Mitigation : Use HPLC with C18 columns for purity checks and gradient elution (e.g., water/acetonitrile) .

- TLC Validation : Compare Rf values against standards to detect residual intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy (e.g., anti-fungal activity) and in vivo toxicity data?

- Methodological Answer :

- Dose-Response Studies : Establish therapeutic windows using MIC (Minimum Inhibitory Concentration) assays vs. cytotoxicity (e.g., IC₅₀ in HepG2 cells) .

- Metabolic Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., hydroxylated derivatives) .

- Structural Analogs : Compare with methyl-substituted benzophenones to isolate toxicity mechanisms (e.g., estrogenic disruption) .

Q. What environmental fate studies are relevant for assessing ecological impact?

- Methodological Answer :

- Analytical Detection : GC-MS with LOQ 10 mg/kg in plant extracts; derivatization enhances sensitivity .

- Photodegradation : Simulate sunlight exposure (UV-Vis irradiation) and monitor degradation via HPLC .

- Bioaccumulation Models : Adapt protocols from benzophenone-3 (BP3) studies to predict aquatic toxicity .

Q. How does the morpholinomethyl group influence pharmacokinetics and bioavailability?

- Methodological Answer :

- Solubility : LogP reduction compared to non-polar analogs (e.g., 4-Methoxybenzophenone) enhances aqueous solubility .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

- In Vivo PK : Compare plasma half-life (t₁/₂) and AUC (Area Under Curve) with morpholine-free analogs .

Q. What computational approaches predict biological activity and binding mechanisms?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-fungal activity .

- Molecular Docking : Simulate interactions with CYP450 enzymes to predict metabolic pathways .

- MD Simulations : Analyze binding stability with estrogen receptors (e.g., ERα) to assess endocrine disruption risks .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.